3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

Catalog No.
S1551419
CAS No.
536760-29-9
M.F
C11H9ClN2O3
M. Wt
252.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H...

CAS Number

536760-29-9

Product Name

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

IUPAC Name

5-chloro-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

InChI

InChI=1S/C11H9ClN2O3/c12-10-2-1-7-13(11(10)15)8-3-5-9(6-4-8)14(16)17/h2-6H,1,7H2

InChI Key

DOUAPYNOGMHPFD-UHFFFAOYSA-N

SMILES

C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

3-chloro-1-(4-methoxyphenyl)-5,6-dihydropyridin-2(1H)-one

Canonical SMILES

C1CN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-]

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is an organic compound classified within the dihydropyridine family. Its molecular formula is C11_{11}H9_9ClN2_2O3_3, and it has a molecular weight of approximately 252.65 g/mol. The structure features a chloro group, a nitrophenyl substituent, and a dihydropyridinone ring, which contribute to its chemical reactivity and biological activity .

Synthesis and Characterization:

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, also known as apixaban intermediate, is a chemical compound synthesized as an intermediate in the production of the anticoagulant drug apixaban. Several research studies describe various methods for the synthesis of this intermediate, focusing on improving reaction efficiency, yield, and purity. These studies contribute to the development of more efficient and cost-effective production methods for apixaban [, ].

Precursor for Drug Discovery:

Due to its structural features, 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one serves as a valuable precursor for the synthesis of various novel analogues with potential therapeutic applications. Researchers have explored its use in the development of new compounds targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases [, ].

Material Science Applications:

Recent research explores the potential applications of 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in material science. Studies suggest its potential use in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its photophysical and electrochemical properties [].

  • Oxidation: Can be oxidized to yield pyridine derivatives.
  • Reduction: The nitro group can be reduced to form amino derivatives.
  • Substitution: The chloro group can be replaced by various nucleophiles such as amines or thiols.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are typical oxidizing agents.
  • Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are commonly used reducing agents.
  • Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide or potassium carbonate.

Major Products Formed

  • From Oxidation: Pyridine derivatives.
  • From Reduction: Amino derivatives.
  • From Substitution: Various substituted dihydropyridinones depending on the nucleophile used.

3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one has been investigated for its potential biological activities:

  • Antimicrobial Properties: Exhibits activity against various microbial strains.
  • Anticancer Properties: Shows promise in inhibiting cancer cell proliferation.
  • Calcium Channel Blocker: Potentially useful in drug development for cardiovascular conditions by inhibiting voltage-gated calcium channels, leading to effects such as vasodilation and reduced cardiac contractility .

The synthesis of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one typically involves:

  • Knoevenagel Condensation: Reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid.
  • Cyclization: Following condensation, cyclization occurs to form the dihydropyridinone ring.
  • Chlorination: Introduction of the chloro group via chlorination using thionyl chloride or phosphorus oxychloride under controlled conditions.

Industrial production may utilize continuous flow reactors and optimize reaction conditions for higher yields and purity while adhering to green chemistry principles .

This compound has several applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Studied for its potential therapeutic effects in drug development.
  • Medicine: Investigated as a candidate for calcium channel blockers.
  • Industry: Used in developing new materials and chemical processes .

Research into the interaction of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one with biological targets suggests that it may bind to specific receptors or enzymes, influencing physiological pathways. Its role as a calcium channel blocker indicates significant interactions with voltage-gated calcium channels, potentially affecting cardiac and vascular functions .

Several compounds share structural similarities with 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, including:

Compound NameSimilarity IndexKey Features
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one0.69Contains morpholino substituent
3-Chloro-2-hydroxy-5-nitropyridine0.73Hydroxy group instead of chloro
4-Chloro-5-nitropyridin-2(1H)-one0.65Different substitution pattern
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide0.67Contains hydroxybenzamide moiety
1-(4-Nitrophenyl)piperidin-2-one0.67Piperidine structure instead of pyridine

These compounds exhibit varying degrees of biological activity and chemical reactivity, highlighting the unique attributes of 3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one in medicinal chemistry and organic synthesis .

Systematic IUPAC Name:
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one
Synonyms:

  • 5-Chloro-1-(4-nitrophenyl)-2,3-dihydropyridin-6-one
  • 3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone
  • CAS Registry Number: 536760-29-9

Molecular Formula: C₁₁H₉ClN₂O₃
Molecular Weight: 252.65 g/mol
SMILES: O=C1C(Cl)=CCCN1C2=CC=C(N+=O)C=C2
InChI Key: DOUAPYNOGMHPFD-UHFFFAOYSA-N

Historical Context in Heterocyclic Chemistry

Dihydropyridinones are a critical class of nitrogen-containing heterocycles with applications spanning pharmaceuticals, agrochemicals, and materials science. The Hantzsch dihydropyridine synthesis (1881) laid the groundwork for synthesizing such scaffolds, though modern derivatives like 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one often require tailored methods due to steric and electronic demands from substituents . The nitro and chloro groups in this compound reflect advancements in functionalizing dihydropyridinones for targeted bioactivity .

Position in the Dihydropyridinone Class

Dihydropyridinones are structurally related to dihydropyridines (DHPs), which are renowned for calcium channel-blocking activity (e.g., nifedipine). However, the ketone group at position 2 in dihydropyridinones modifies electronic properties, enhancing stability and enabling diverse pharmacological applications . This compound’s 4-nitrophenyl and chloro substituents distinguish it from classical DHPs, likely influencing its reactivity and biological interactions .

Structural Features and Molecular Architecture

  • Core Structure: A partially unsaturated six-membered ring with one double bond (C5–C6) and a ketone at position 2.
  • Substituents:
    • Chlorine at position 3: Electron-withdrawing, increases electrophilicity.
    • 4-Nitrophenyl at position 1: Aromatic ring with a para-nitro group, contributing to π-π stacking and hydrogen-bonding interactions.
  • Tautomerism: The lactam-lactim tautomerism common in pyridinones is suppressed here due to the electron-deficient nitro group stabilizing the lactam form .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.5

Appearance

Solid powder

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Wikipedia

3-Chloro-5,6-dihydro-1-(4-nitrophenyl)-2(1H)-pyridinone

Dates

Modify: 2023-08-15

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